Home > Products > Building Blocks P19518 > N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride - 1220038-02-7

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

Catalog Number: EVT-1713506
CAS Number: 1220038-02-7
Molecular Formula: C13H28Cl2N2O
Molecular Weight: 299.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like MIP-1α (CCL3) to the receptor. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of both chemokines MIP-1α and RANTES (CCL5) to the receptor, hindering CCR5 activation and exhibiting antiviral activity against HIV-1. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of both MIP-1α and RANTES (CCL5). It demonstrates potent antiviral activity against HIV-1 by inhibiting CCR5 activation. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of the CCR5 receptor, known for blocking the binding of MIP-1α and RANTES (CCL5) to CCR5. This blockage inhibits receptor activation and exhibits antiviral activity against HIV-1. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of both MIP-1α and RANTES (CCL5), preventing CCR5 activation and demonstrating antiviral activity against HIV-1. []

PD-128,907 [(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl] and PD-128,908 [(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]

  • Compound Description: PD-128,907 and its enantiomer, PD-128,908, are dopamine agonists with a higher selectivity for the D3 receptor subtype. These compounds demonstrate a distinctive "inverted U-shaped" dose-response curve for inducing yawning behavior in rats, suggesting a potential role in modulating dopaminergic pathways. []

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

  • Compound Description: Quinelorane is a dopamine agonist with a preference for D2 and D3 receptor subtypes. This compound elicits dose-dependent yawning behavior in rats, indicating its involvement in modulating dopaminergic pathways and potentially influencing behavioral responses. []

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

  • Compound Description: Pramipexole is a dopamine agonist that primarily targets D2 and D3 receptor subtypes. It displays dose-dependent effects on yawning behavior in rats, suggesting a role in modulating dopaminergic pathways and potentially influencing related behaviors. []

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

  • Compound Description: 7-OH-DPAT is a dopamine receptor agonist known for its preferential activation of the D3 receptor subtype. It influences yawning behavior in rats in a dose-dependent manner, suggesting its involvement in modulating specific dopaminergic pathways. []

Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl]

  • Compound Description: Quinpirole is a dopamine agonist known for its high affinity for D2 and D3 receptors. It exhibits a characteristic "inverted U-shaped" dose-response curve for inducing yawning behavior in rats, indicating its involvement in modulating dopaminergic pathways and potentially impacting related behaviors. []

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

  • Compound Description: Bromocriptine is a dopamine agonist with a complex structure and affinity for various dopamine receptor subtypes, including D2. It influences yawning behavior in rats, indicating its involvement in modulating dopaminergic pathways. []

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

  • Compound Description: Apomorphine is a dopamine agonist with a complex structure and non-selective affinity for various dopamine receptor subtypes, including D1 and D2. It exhibits a characteristic "inverted U-shaped" dose-response curve for inducing yawning behavior in rats, signifying its involvement in modulating dopaminergic pathways and potentially impacting related behaviors. []

L-741,626 (3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole)

  • Compound Description: L-741,626 is a dopamine antagonist with selectivity for the D3 receptor subtype. It effectively blocks the yawning response induced by D2/D3 agonists in rats, suggesting its ability to modulate dopaminergic pathways and influence related behaviors. []

Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl)

  • Compound Description: Haloperidol is a potent antipsychotic drug that functions as a dopamine antagonist, primarily targeting D2 receptors. It effectively attenuates yawning behavior induced by D2/D3 agonists in rats, indicating its influence on dopaminergic pathways and related behaviors. []

Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide)

  • Compound Description: Nafadotride acts as a dopamine antagonist with preferential affinity for the D3 receptor subtype. It effectively inhibits yawning behavior elicited by D2/D3 agonists in rats, indicating its involvement in modulating specific dopaminergic pathways and related behaviors. []

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate)

  • Compound Description: U99194 is a dopamine antagonist that preferentially targets the D3 receptor subtype. It effectively suppresses yawning behavior induced by D2/D3 agonists in rats, suggesting its influence on specific dopaminergic pathways and related behaviors. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

  • Compound Description: SB-277011A is a dopamine antagonist with a preferential binding affinity for the D3 receptor subtype. It effectively inhibits yawning behavior induced by D2/D3 agonists in rats, indicating its role in modulating specific dopaminergic pathways and related behaviors. []

PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl)

  • Compound Description: PG01037 is a dopamine antagonist with a preferential binding affinity for the D3 receptor subtype. It effectively suppresses yawning behavior elicited by D2/D3 agonists in rats, suggesting its role in modulating specific dopaminergic pathways and related behaviors. []

N-[3-(trifluoromethyl)phenyl]piperazine HCl

  • Compound Description: N-[3-(trifluoromethyl)phenyl]piperazine HCl serves as a serotonin 5-HT1A receptor agonist, impacting various physiological processes, including mood and anxiety. It has been observed to induce yawning in rats, indicating its potential involvement in modulating serotonergic pathways and related behaviors. []

Scopolamine [(a,S)-a-(hydroxymethyl)benzeneacetic acid (1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]-non7-yl ester hydrobromide]

  • Compound Description: Scopolamine is a muscarinic acetylcholine receptor antagonist, widely used for its anticholinergic effects in treating nausea and motion sickness. It has been observed to modulate yawning behavior in rats, indicating its potential for interacting with cholinergic pathways involved in this response. []

Mianserin (1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine HCl)

  • Compound Description: Mianserin is a tetracyclic antidepressant that acts as a serotonin and alpha2-adrenergic receptor antagonist. It has been observed to influence yawning behavior in rats, indicating its involvement in modulating serotonergic and adrenergic pathways related to this response. []

Physostigmine [(3aS)-cis-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol methylcarbamate hemisulfate]

  • Compound Description: Physostigmine is a cholinesterase inhibitor, enhancing cholinergic activity by preventing the breakdown of acetylcholine. It has been observed to modulate yawning behavior in rats, indicating its potential involvement in cholinergic pathways related to this response. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) benzamide (Venetoclax)

  • Compound Description: Venetoclax is a potent and selective inhibitor of the Bcl-2 anti-apoptotic protein, demonstrating therapeutic potential in treating various cancers. [, ] It has been granted orphan drug designation for chronic lymphocytic leukemia. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy) benzamide

  • Compound Description: This compound is a selective inhibitor of Bcl-2, an anti-apoptotic protein, showing promise in treating cancers and autoimmune diseases like systemic lupus erythematosus. []
Overview

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2OC_{13}H_{28}Cl_{2}N_{2}O and a CAS number of 1220030-24-9. This compound is classified as an amine and is notable for its potential applications in pharmacological research, particularly in the context of cannabinoid receptor modulation and analgesic effects. The compound's structure features a piperidine ring and a tetrahydro-2H-pyran moiety, contributing to its unique properties and biological activity .

Synthesis Analysis

The synthesis of N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate piperidine derivative and tetrahydro-2H-pyran-4-ylmethylamine.
  2. Reaction Conditions: The reaction is often carried out in the presence of organic solvents such as alcohols or ethers, along with bases like triethylamine to facilitate the formation of the desired product.
  3. Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the dihydrochloride salt form of the compound .

Technical details regarding specific reaction conditions (temperature, time, etc.) may vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride can be described as follows:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Tetrahydro-2H-Pyran Moiety: A five-membered ring containing one oxygen atom, contributing to the compound’s stability and potential biological activity.

Structural Data

PropertyValue
Molecular FormulaC13H28Cl2N2OC_{13}H_{28}Cl_{2}N_{2}O
Molecular Weight303.28 g/mol
CAS Number1220030-24-9

The compound exhibits chirality due to the presence of multiple stereocenters, which can influence its pharmacological properties.

Chemical Reactions Analysis

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride can undergo various chemical reactions typical for amines:

  1. Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its dihydrochloride form.
  2. Alkylation: The nitrogen atoms in the piperidine ring can participate in alkylation reactions, potentially leading to more complex derivatives.
  3. Formation of Coordination Complexes: The nitrogen atoms can coordinate with metal ions, which may be useful in catalysis or material science .
Mechanism of Action

The mechanism of action for N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is primarily linked to its interaction with cannabinoid receptors:

  1. Cannabinoid Receptor Agonism: The compound has been studied for its ability to act as an agonist at both CB1 and CB2 receptors, which are involved in pain modulation and other physiological processes.
  2. Analgesic Effects: Its action on these receptors may contribute to analgesic effects without significant central nervous system side effects, making it a candidate for pain management therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its ionic nature as a dihydrochloride salt.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from moisture and heat.

Relevant data include:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
DensityNot specified
Applications

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride has several scientific applications:

  1. Pharmacological Research: Used in studies exploring cannabinoid receptor interactions and their implications for pain relief.
  2. Drug Development: Potential precursor or component in the synthesis of new analgesics with reduced side effects compared to traditional opioids.
  3. Chemical Biology: Investigated for its role in understanding receptor mechanisms and developing targeted therapies.

This compound represents a significant area of interest within medicinal chemistry, particularly concerning its therapeutic potential and mechanistic insights into cannabinoid receptor modulation.

Properties

CAS Number

1220038-02-7

Product Name

N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-(piperidin-3-ylmethyl)methanamine;dihydrochloride

Molecular Formula

C13H28Cl2N2O

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C13H26N2O.2ClH/c1-15(10-12-4-7-16-8-5-12)11-13-3-2-6-14-9-13;;/h12-14H,2-11H2,1H3;2*1H

InChI Key

WEOULIXNGUUUBF-UHFFFAOYSA-N

SMILES

CN(CC1CCOCC1)CC2CCCNC2.Cl.Cl

Canonical SMILES

CN(CC1CCOCC1)CC2CCCNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.